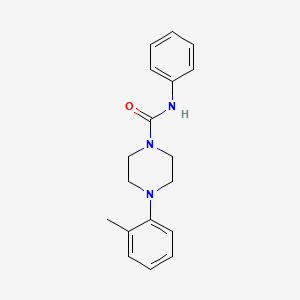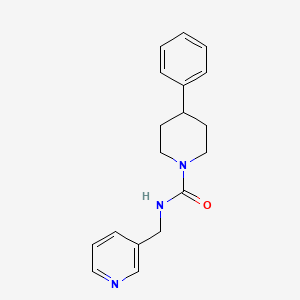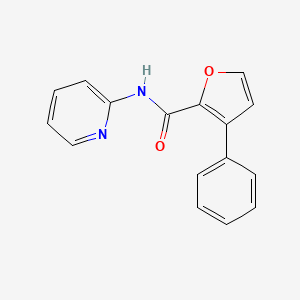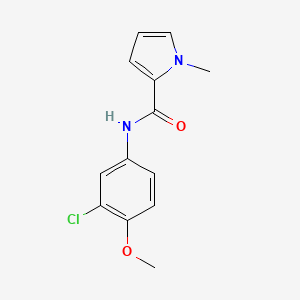
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide, also known as CPP, is a compound that has been extensively studied in the field of neuroscience. CPP is a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of these receptors in the brain. NMDA receptors are involved in many important physiological processes, including learning, memory, and synaptic plasticity. The use of CPP in scientific research has led to many important discoveries in the field of neuroscience.
Wirkmechanismus
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide acts as a competitive antagonist at the NMDA receptor site. It binds to the receptor and prevents the binding of glutamate, which is the primary neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a subsequent reduction in the influx of calcium ions into the cell. This reduction in calcium influx can have a number of downstream effects, including a decrease in the release of neurotransmitters and a decrease in the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate and other neurotransmitters, as well as to decrease the activation of intracellular signaling pathways. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor blockade without affecting other receptors or neurotransmitter systems. However, one limitation of using N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Zukünftige Richtungen
There are many future directions for research involving N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide. One area of interest is the role of NMDA receptors in the development of neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic use of NMDA receptor antagonists in the treatment of these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide and other NMDA receptor antagonists, as well as their potential side effects and limitations.
Synthesemethoden
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with cyclopropylmethylamine and 2-methylphenyl isocyanate. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide has been used extensively in scientific research to study the role of NMDA receptors in the brain. It has been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13-4-2-3-5-15(13)18-8-10-19(11-9-18)16(20)17-12-14-6-7-14/h2-5,14H,6-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESHLIMYBZEVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)




![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)


